molecular formula C15H11F2N3O2 B2929287 N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239069-65-8

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2929287
CAS No.: 1239069-65-8
M. Wt: 303.269
InChI Key: LSWQDDWYRJMLAW-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal and agricultural chemistry research due to its structural relationship with the biologically active pyrazole-carboxamide class. Pyrazole derivatives are recognized as a pharmacologically important scaffold, demonstrating a wide spectrum of biological activities, including antifungal, anti-inflammatory, and antibacterial properties . The core structure of 1H-pyrazole-3-carboxamide serves as a key precursor for synthesizing diverse heterocyclic compounds with potential therapeutic applications . This compound is specifically valuable for researchers investigating novel small-molecule inhibitors. Its molecular architecture, incorporating a furan heterocycle and a 2,6-difluorobenzyl moiety, is often explored in the design of bioactive molecules. Research on analogous pyrazole carboxamides containing diarylamine scaffolds has shown potent antifungal activity by disrupting mitochondrial function in pathogens like Rhizoctonia solani . The proposed mechanism of action for such compounds involves the inhibition of key enzymes in the respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV), leading to a loss of mitochondrial membrane potential and ultimately to fungal cell death . Furthermore, the 2,6-difluorophenyl group is a common structural feature in the design of agrochemicals and pharmaceuticals, often contributing to enhanced bioavailability and target binding . This product is intended for research purposes only, supporting discovery efforts in drug development and crop protection.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2/c16-10-3-1-4-11(17)9(10)8-18-15(21)13-7-12(19-20-13)14-5-2-6-22-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWQDDWYRJMLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=NNC(=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents such as sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Substituted difluorophenyl derivatives

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Compound Core Structure Key Substituents Reported Activity/Use Source
Target Compound Pyrazole carboxamide N-(2,6-difluorophenyl)methyl; C5-furan-2-yl Not explicitly stated (hypothesized antifungal/pharmaceutical) N/A
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole C5-furan-2-yl; sulfamoyl benzamide Antifungal (C. albicans, Trr1 inhibitor)
Patent Compound (N-(5-cyano-6-triazolylpyridin-3-yl)-1-(2,6-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-pyrazole-4-carboxamide) Pyrazole carboxamide Trifluoromethyl; triazolylpyridinyl; dichlorofluorophenyl Agricultural/pharmaceutical (patented)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) Triazolo-pyrimidine Difluorophenyl; sulfonamide Herbicide (ALS inhibitor)
Ranitidine Derivatives (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) Furan-thioether Dimethylaminomethyl-furan; nitroacetamide H2 antagonist (pharmaceutical)

Key Structural and Functional Comparisons

Core Heterocycles: The pyrazole carboxamide core (target compound) shares similarities with patented agrochemicals () but differs from the 1,3,4-oxadiazole (LMM11) and triazolo-pyrimidine (flumetsulam) cores. Pyrazoles are known for their metabolic stability, while oxadiazoles often enhance solubility . The furan-2-yl group in the target compound and LMM11 may contribute to π-π stacking interactions in enzyme binding, as seen in antifungal activity against C. albicans .

Substituent Effects :

  • Difluorophenyl vs. Trifluoromethyl : The target’s difluorophenylmethyl group balances lipophilicity and electronic effects, whereas trifluoromethyl groups (e.g., in patented compounds) enhance electronegativity and metabolic resistance .
  • Carboxamide vs. Sulfonamide : The carboxamide group in the target compound may engage in hydrogen bonding, similar to sulfonamides in flumetsulam, but with differing target specificity (e.g., ALS inhibitors vs. Trr1) .

Ranitidine derivatives () highlight the role of furan-thioether motifs in gastrointestinal applications, suggesting the target’s furan group could influence pharmacokinetics (e.g., absorption, stability) .

Research Findings and Implications

  • Antifungal Potential: The structural similarity to LMM11 suggests the target compound may inhibit Trr1, though its pyrazole core could alter binding kinetics compared to oxadiazoles .
  • Agrochemical Relevance: Difluorophenyl and trifluoromethyl groups are common in herbicides (e.g., flumetsulam), but the carboxamide moiety may redirect activity toward non-plant targets .
  • Pharmaceutical Optimization : The difluorophenylmethyl group’s steric and electronic profile may reduce cytotoxicity compared to dichlorofluorophenyl analogs (), making it a safer candidate for drug development .

Biological Activity

N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex architecture that includes a pyrazole ring, a furan moiety, and a difluorophenyl group. Its molecular formula is C19H15F2N3O2C_{19}H_{15}F_2N_3O_2 with a molecular weight of approximately 385.4 g/mol . The presence of both furan and pyrazole rings contributes to its distinct chemical properties, making it a subject of various synthetic and biological studies.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₅F₂N₃O₂
Molecular Weight385.4 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4

This compound exhibits biological activity primarily through its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases that play crucial roles in cancer progression and inflammatory responses .

Therapeutic Applications

The compound shows promise for applications in oncology and inflammation-related disorders. Its ability to modulate enzyme activities is vital for understanding its mechanism of action and potential therapeutic applications.

Case Studies

  • Inhibition of Kinases : In vitro studies have demonstrated that this compound can effectively inhibit specific kinases associated with tumor growth, suggesting potential utility in cancer therapy.
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological properties of the compound. Systematic modifications to the substituents on the pyrazole ring or the furan moiety guide the understanding of how these changes affect biological activity .

Table 2: Related Compounds and Their Activities

Compound NameBiological ActivityUnique Aspects
N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamideKinase inhibitionContains thiophene instead of furan
N-[(2,6-difluorophenyl)methyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamideAnticancer propertiesIncorporates a pyridine ring
N-[4-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamideEnhanced lipophilicityFeatures trifluoromethyl group

Synthesis

The synthesis of this compound typically involves several steps utilizing established organic reactions involving furan, pyrazole, and fluorine-containing reagents . Optimization of these synthetic routes is essential for enhancing yield and purity.

Synthetic Route Overview

  • Starting Materials : Furan derivatives and difluorobenzylamine.
  • Reactions : Conduct condensation reactions followed by cyclization to form the pyrazole ring.
  • Purification : Use chromatography techniques to isolate the desired product.

Q & A

Q. What are the common synthetic routes for N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the assembly of the pyrazole core, followed by functionalization of the furan and difluorophenylmethyl groups. A representative procedure (adapted from related compounds) includes:

  • Step 1: Condensation of a substituted oxadiazole-thiol with a benzyl chloride derivative in DMF using K₂CO₃ as a base at room temperature (RT) .
  • Step 2: Coupling the pyrazole intermediate with a furan-containing carboxylic acid derivative via carbodiimide-mediated amidation.
    Optimization Tips:
  • Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
  • Catalyst Use: K₂CO₃ or Cs₂CO₃ improves alkylation yields in step 1 .
  • Temperature Control: RT reactions minimize side products (e.g., over-alkylation).
  • Purification: Column chromatography with gradients of ethyl acetate/hexane isolates the pure product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Pyrazole protons appear as singlets (δ 6.8–7.2 ppm).
    • Difluorophenylmethyl groups show splitting patterns (δ 4.5–5.0 ppm for -CH₂-) and aromatic fluorine coupling (δ 7.1–7.6 ppm) .
    • Furan protons resonate as distinct doublets (δ 6.2–6.5 ppm and δ 7.3–7.6 ppm) .
  • FT-IR: Confirm amide C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
  • HRMS: Verify molecular ion ([M+H]⁺) and isotopic patterns matching Cl/F substituents.

Advanced Research Questions

Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

  • Core Modifications:
    • Replace the furan ring with thiophene or pyrrole to assess heterocycle effects on binding .
    • Vary substituents on the difluorophenyl group (e.g., -CF₃, -OCH₃) to probe hydrophobic/hydrophilic interactions .
  • Functional Group Analysis:
    • Introduce methyl or ethyl groups at the pyrazole N-1 position to evaluate steric hindrance .
    • Replace the carboxamide with sulfonamide or urea to test hydrogen-bonding requirements .
  • Biological Assays:
    • Screen analogs against kinase panels (e.g., CDK1, CDK2) using fluorescence polarization assays .
    • Compare IC₅₀ values to correlate structural changes with potency.

Q. What computational methods are employed to predict the binding affinity of this compound with CDK1, and how can discrepancies between in silico and in vitro results be resolved?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model ligand-CDK1 interactions. Key residues (e.g., Asp146, Lys33) should form hydrogen bonds with the carboxamide and pyrazole .
    • Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
  • Addressing Discrepancies:
    • Solvent Effects: Include explicit water molecules in simulations to account for solvation energy .
    • Protein Flexibility: Use ensemble docking with multiple CDK1 conformations (e.g., from PDB: 4Y72) .
    • Experimental Validation: Perform SPR (surface plasmon resonance) to measure binding kinetics and reconcile computational predictions with empirical KD values .

Q. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

Methodological Answer:

  • Standardize Assay Conditions:
    • Use consistent ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
    • Control cell line passage number and culture media for cytotoxicity studies .
  • Data Normalization:
    • Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) .
    • Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments.
  • Meta-Analysis:
    • Compare datasets across publications using cheminformatics platforms (e.g., ChEMBL) to identify trends in substituent effects .

Q. What strategies are recommended to address poor aqueous solubility during in vitro bioassays?

Methodological Answer:

  • Formulation Adjustments:
    • Use co-solvents (e.g., DMSO ≤ 0.1%) or cyclodextrin-based solubilizers .
    • Prepare nanoemulsions via sonication or high-pressure homogenization .
  • Structural Modifications:
    • Introduce polar groups (e.g., -OH, -NH₂) on the difluorophenyl ring while monitoring LogP changes .
    • Synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .

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